2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18090475
InChI: InChI=1S/C8H8N2O3/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

CAS No.:

Cat. No.: VC18090475

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid -

Specification

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Standard InChI InChI=1S/C8H8N2O3/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12)
Standard InChI Key CRNWHQRDFZGIIX-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(N1)N=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s bicyclic framework consists of a pyridine ring fused to an oxazine ring, with the carboxylic acid group positioned at the sixth carbon of the pyrido moiety. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. X-ray crystallography and computational modeling have elucidated the planar geometry of the fused rings, with the carboxylic acid group adopting a conformation that facilitates hydrogen bonding .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

PropertyValue
CAS Number1211517-11-1
Molecular FormulaC8H8N2O3\text{C}_8\text{H}_8\text{N}_2\text{O}_3
Molecular Weight180.16 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The lack of reported melting and boiling points underscores the compound’s primary use in research settings rather than industrial applications .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2H,3H,4H-pyrido[3,2-b] oxazine-6-carboxylic acid typically proceeds via a three-step cyclization reaction. A common route involves reacting 3-hydroxypyridine-2-carbonitrile with O-substituted hydroxylamines in acetonitrile or dichloromethane under reflux conditions. The mechanism proceeds through nucleophilic attack, followed by ring closure and acidification to yield the final product. Optimizing reaction parameters—such as temperature (70–90°C), solvent polarity, and stoichiometry—is critical for achieving yields exceeding 60%.

Derivatives and Analogues

Methyl 2H,3H,4H-pyrido[3,2-b][1, oxazine-6-carboxylate, a closely related ester derivative, serves as a key intermediate. With a molecular formula of C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3 and a molecular weight of 194.19 g/mol, this compound is synthesized via esterification of the parent carboxylic acid using methanol and a catalytic acid .

DerivativeMolecular FormulaMolecular Weight (g/mol)
Parent Carboxylic AcidC8H8N2O3\text{C}_8\text{H}_8\text{N}_2\text{O}_3180.16
Methyl EsterC9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3194.19

Chemical Reactivity and Functionalization

Oxidation and Reduction

The compound undergoes oxidation with agents like potassium permanganate to form 3-oxo derivatives, while reduction with sodium borohydride yields dihydro analogs. These reactions modify the oxazine ring’s saturation state, altering the compound’s electronic profile.

Substitution Reactions

Biological Activities and Mechanisms

Enzyme Interactions

The carboxylic acid moiety enhances binding affinity to enzymatic active sites, particularly those involving carboxylate-recognizing residues. Molecular docking studies suggest potential interactions with proteases and kinases, though detailed mechanistic data remain sparse.

Applications in Research and Industry

Medicinal Chemistry

As a pharmacophore, the compound’s scaffold is incorporated into drug candidates targeting inflammatory disorders and neuropathic pain. Its ability to cross the blood-brain barrier, inferred from logP calculations, makes it a candidate for central nervous system therapeutics.

Materials Science

The conjugated π-system of the fused rings lends itself to applications in organic electronics. Derivatives have been explored as charge-transport materials in organic light-emitting diodes (OLEDs), with preliminary data showing promising electron mobility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator